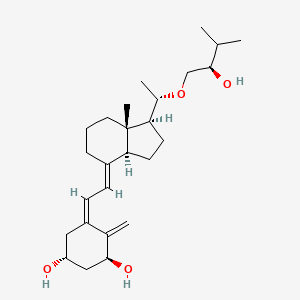

(-)-cis-(S)-allethrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

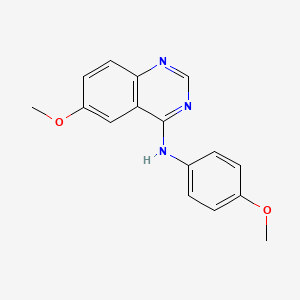

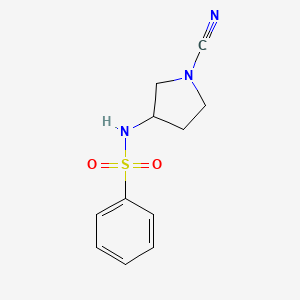

(-)-cis-(S)-allethrin is a (-)-cis-allethrin. It is an enantiomer of a (+)-cis-(R)-allethrin.

Scientific Research Applications

Genotoxicity and Oxidative Stress Studies : (-)-cis-(S)-allethrin has been observed to cause oxidative damage-mediated genotoxicity in Swiss albino mice, with significant induction of chromosome aberrations and micronuclei in bone marrow cells, along with DNA damage in the liver. This suggests its potential as a subject for studying genotoxicity and oxidative stress in non-target species (Srivastava et al., 2012).

Reproductive Health Research : Research on this compound has indicated its impact on spermatozoa quality in rats, suggesting its utility in reproductive health studies, especially concerning the effects of environmental toxins (Ashari et al., 2018).

Analytical Chemistry and Chromatography : It has been used in studies focusing on stereochemical resolution and determination, utilizing techniques like two-dimensional achiral/chiral liquid chromatography (Mancini et al., 2004).

Environmental Biodegradation Studies : Allethrin's biodegradation has been investigated, with studies identifying microorganisms capable of degrading it. This is important for understanding its environmental impact and potential bioremediation strategies (Paingankar et al., 2005).

Neurotoxicity and Calcium Channel Studies : Research has shown that this compound blocks mammalian voltage-gated calcium channels, contributing to our understanding of neurotoxicity and the chronic effects of low-level pyrethroid poisoning (Hildebrand et al., 2004).

Electrochemical Analysis : Studies have employed electrochemical techniques like direct current polarography and cyclic voltammetry for the analysis of allethrin in formulations and environmental samples, highlighting its role in analytical electrochemistry (Sreedhar et al., 2004).

Spatial Repellent Devices Evaluation : Allethrin has been used in the evaluation of spatial repellent devices against mosquitoes, contributing to research in pest control and public health (Dame et al., 2014).

Apoptosis and Cellular Damage Studies : Studies have also focused on the molecular mechanisms of allethrin-induced apoptosis and cellular damage in various cell types, including Leydig cell carcinoma cells and human corneal epithelial cells (Madhubabu & Yenugu, 2014) (Gupta et al., 2013).

Bioremediation Potential and Mechanism : The binding interaction of allethrin with esterase has been studied to understand its bioremediation potential, using bacterial strains that degrade allethrin, thus contributing to environmental cleanup research (Bhatt et al., 2020).

properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17-/m1/s1 |

InChI Key |

ZCVAOQKBXKSDMS-HYVNUMGLSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)

![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)

![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)

![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)